- α-Ethylenic α-alkoxy nitrilesAnn. chim. (Paris) [13], 1956, 1, 475-520,
Cas no 96-04-8 (2,3-heptanedione)
2,3-heptanedione structure
2,3-heptanedione Properties
Names and Identifiers
-
- 2,3-heptanedione
- Acetylvaleryl
- Valerylacetyl
- NSC 31668
- Heptan-2,3-dione
-
- MFCD00036550
- FJPGAMCQJNLTJC-UHFFFAOYSA-N
- 1S/C7H12O2/c1-3-4-5-7(9)6(2)8/h3-5H2,1-2H3
- O=C(C)C(CCCC)=O
- 1700989
Computed Properties
- 128.08400
- 0
- 2
- 4
- 128.084
- 9
- 116
- 0
- 0
- 0
- 0
- 0
- 1
- 1
- 13
- 0
- 34.1
Experimental Properties
- 1.33470
- 34.14000
- n20/D 1.415(lit.)
- 150 ºC
- 26.25°C (estimate)
- 45 ºC
- 2543
- Yellowish liquid.
- Slightly soluble in water, soluble in ethanol.
- Sensitive to light
- 0.926
2,3-heptanedione Security Information
- GHS02
- 3
- 3
- S23-S24/25
- III
- R10
- UN 1224 3/PG 3
- H226
- P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- warning
- 0-10°C
- III
- R10
- Warning
- Yes
- 3
2,3-heptanedione Customs Data
- 2914190090
-
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,3-heptanedione Price
2,3-heptanedione Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine , Potassium iodide ; 7 min, 80 °C
Reference
- KI-I2-DMSO: An Improved Microwave-Assisted Selective Oxidation of Alkenes into 1,2-DiketonesChemistrySelect, 2018, 3(26), 7513-7517,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Mercuric acetate Solvents: Acetone , Water
Reference
- Regiospecific synthesis of α-diones, α,α-dialkoxyketones and α-alkoxy-α-sulfenylated ketonesTetrahedron, 2000, 56(35), 6541-6548,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
- A new route to the synthesis of biologically important pelargonic acid derivativesIzvestiya Akademii Nauk SSSR, 1967, (8), 1796-9,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide , Tetrabutylammonium iodide Catalysts: Iron Solvents: Acetonitrile , Water ; 12 h, 90 °C
Reference
- A Bifunctional Iron Nanocomposite Catalyst for Efficient Oxidation of Alkenes to Ketones and 1,2-DiketonesACS Catalysis, 2020, 10(8), 4617-4629,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
- α-Oxo oxides. IX. Oxides of alkylideneacetones and some other α,β-unsaturated ketonesZhurnal Obshchei Khimii, 1959, 29, 809-20,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Water ; 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 40 °C; 3 h, 40 °C
1.3 Catalysts: 4H-1,2,4-Triazolium, 3-methoxy-1,2,4-triphenyl-, chloride (1:2) , Thiazolium, 5-methoxy-3-(phenylmethyl)-, chloride (1:1) ; 3 h, 2.5 MPa, 90 °C; 90 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 40 °C; 3 h, 40 °C
1.3 Catalysts: 4H-1,2,4-Triazolium, 3-methoxy-1,2,4-triphenyl-, chloride (1:2) , Thiazolium, 5-methoxy-3-(phenylmethyl)-, chloride (1:1) ; 3 h, 2.5 MPa, 90 °C; 90 °C
Reference
- Process for preparation of 2,3-heptanedione, China, , ,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 1 h, 45 °C; 4 h, 50 - 60 °C
Reference
- Method for synthesis of 2,3-heptanedione, China, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Method for preparing longicorn sex pheromone 2,3-dione compound and its derivative by reduction and chiral resolution, China, , ,
Synthetic Circuit 11
Reaction Conditions
Reference
- High-yield acyl anion trapping reactions: syntheses of α-hydroxy ketones and 1,2-diketonesJournal of Organic Chemistry, 1983, 48(7), 1144-6,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
2,3-heptanedione Raw materials
- 2-Heptene, (2E)-
- 2-Heptanone, 3-chloro-3-(ethylthio)-
- N-(1-Acetyl-1-penten-1-yl)acetamide
- 1-Hepten-3-one, 2-butoxy-
- 2,3-Heptanedione,3-oxime
2,3-heptanedione Preparation Products
2,3-heptanedione Suppliers
HU BEI SHI SHUN Biotechnology Co., Ltd.
Audited Supplier
(CAS:96-04-8)
ZHENG YU HAN
15107128801
1400818899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:96-04-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:96-04-8)
TANG SI LEI
15026964105
2881489226@qq.com
2,3-heptanedione Related Literature
-
1. Attempted kinetic resolution of 1,2-diols by camphorquinone: generation of (R)-(chloromethyl)oxiraneMartin K. Ellis,Bernard T. Golding,Antony B. Maude,William P. Watson J. Chem. Soc. Perkin Trans. 1 1991 747
-
2. Formation of 1,3-oxaselenoles via Pummerer reaction in selenium dioxide oxidation of cyclic 1,2- and 1,3-diketones, and the preparation of 1,5,5-trimethyl-7-selenabicyclo [2.2.1] heptane-2,3-dioneTarja Laitalainen,Tapio Simonen,Raikko Kivek?s,Martti Klinga J. Chem. Soc. Perkin Trans. 1 1983 333
-
Maciej Kamiński,Janusz Cukras,Magdalena Pecul,Antonio Rizzo,Sonia Coriani Phys. Chem. Chem. Phys. 2015 17 19079
-
4. Index pages
-
5. Chiroptical studies of bicyclic α-diketonesTadeusz Po?oński,Zbigniew Dauter J. Chem. Soc. Perkin Trans. 1 1986 1781
-
6. Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagentsTomoshige Kobayashi,Kiyomi Miki,Behrooz Nikaeen,Akira Ohta J. Chem. Soc. Perkin Trans. 1 2001 1372
-
Chetana Badala Viswanatha,Benjamin Helmich-Paris,Christof H?ttig Phys. Chem. Chem. Phys. 2018 20 21051
-
Rosario Médici,Hanna Stammes,Stender Kwakernaak,Linda G. Otten,Ulf Hanefeld Catal. Sci. Technol. 2017 7 1831
-
Lukas Muschallik,Denise Molinnus,Melanie Jablonski,Carina Ronja Kipp,Johannes Bongaerts,Martina Pohl,Torsten Wagner,Michael J. Sch?ning,Thorsten Selmer,Petra Siegert RSC Adv. 2020 10 12206
-
10. Enzyme-catalysed regio- and enantioselective preparative scale synthesis of (S)-2-hydroxy alkanonesC. Loderer,M. B. Ansorge-Schumacher RSC Adv. 2015 5 38271
Recommended suppliers
Amadis Chemical Company Limited
(CAS:96-04-8)2,3-heptanedione
99%
100g
176.0